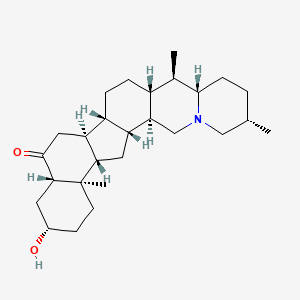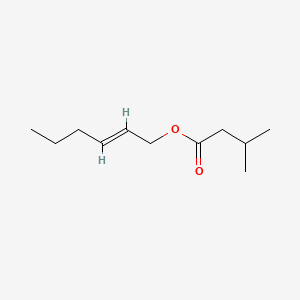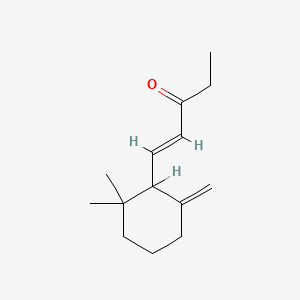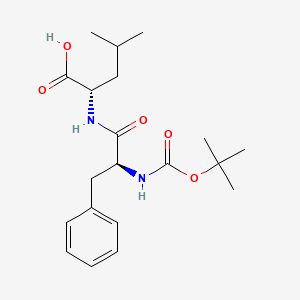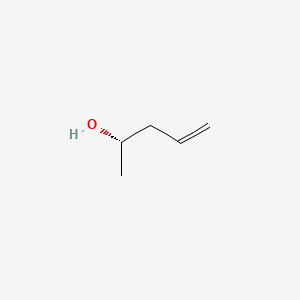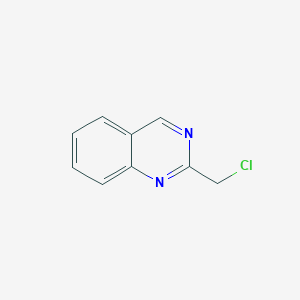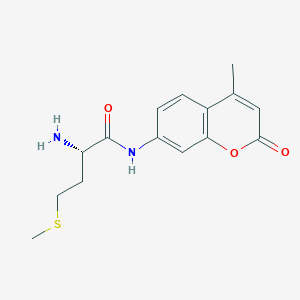
H-Met-AMC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Met-AMC is a complex organic compound with a molecular formula of C16H22N2O4S. This compound is part of the chromen family, which is known for its diverse biological and pharmacological activities. The chromen structure consists of a benzene ring fused to an α-pyrone ring, making it a versatile scaffold in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Met-AMC typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
H-Met-AMC can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in modifying the chromen ring or the amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the chromen ring .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .
Biology
In biological research, H-Met-AMC is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine
In medicine, this compound is being explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as photoactive polymers and smart materials that respond to environmental stimuli .
Mécanisme D'action
The mechanism of action of H-Met-AMC involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-(4-methyl-2-oxochromen-7-yl)oxypropanoic acid
- (4-methyl-2-oxochromen-7-yl) (2S)-2-ethylhexanoate
- (2S)-2-(4-methyl-2-oxochromen-7-yl)oxy-N-phenylpropanamide
Uniqueness
What sets H-Met-AMC apart from similar compounds is its unique combination of functional groups. The presence of both an amino group and a methylsulfanyl group on the chromen scaffold provides distinct chemical properties and biological activities .
Propriétés
Formule moléculaire |
C15H18N2O3S |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C15H18N2O3S/c1-9-7-14(18)20-13-8-10(3-4-11(9)13)17-15(19)12(16)5-6-21-2/h3-4,7-8,12H,5-6,16H2,1-2H3,(H,17,19)/t12-/m0/s1 |
Clé InChI |
FHLNBHBQGFIHKH-LBPRGKRZSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCSC)N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)N |
Séquence |
M |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



